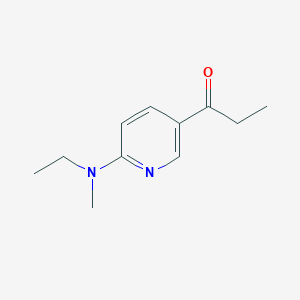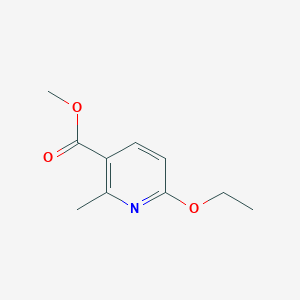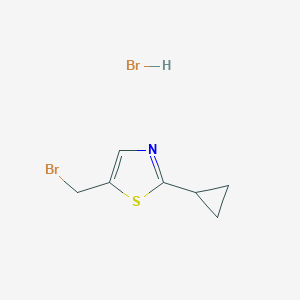![molecular formula C9H15NO2 B13014847 Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
The synthesis of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism and scope. Another approach involves the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst-free conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic esters, tert-butyl lithium, and acetylenedicarboxylates . Major products formed from these reactions include 3-azabicyclo[4.1.0]hepta-2,4-dienes and other functionalized derivatives .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of biologically active molecules. It has been incorporated into the structure of antihistamine drugs to improve their physicochemical properties . In organic synthesis, it serves as a precursor for the preparation of various functionalized derivatives . Its unique structure makes it valuable for studying strain-releasing reactions and other chemical transformations.
Mechanism of Action
The mechanism of action of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the ring system plays a crucial role in its reactivity and binding properties. This compound can act on various biological targets, making it useful in drug design and development .
Comparison with Similar Compounds
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate can be compared with other similar compounds, such as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and 3-azabicyclo[3.1.1]heptanes These compounds share similar structural features but differ in their specific functional groups and applications The presence of the ethyl ester group in ethyl 3-azabicyclo[41
Properties
IUPAC Name |
ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)9-5-7(9)3-4-10-6-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKIYPUZUSZZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)








![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)

